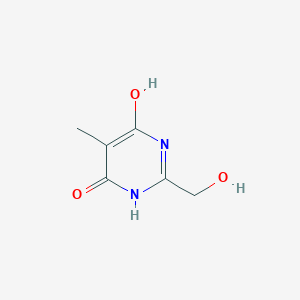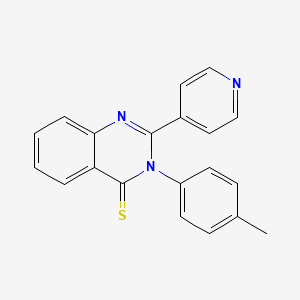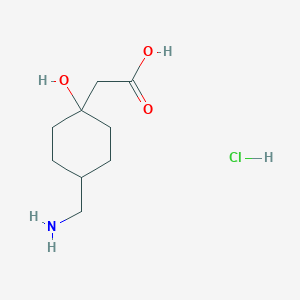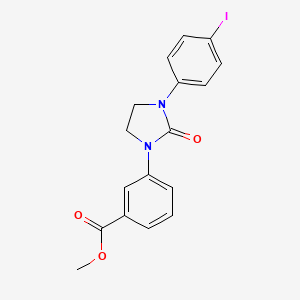
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Métodos De Preparación
The synthesis of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid derivatives with aryl diazonium tetrafluoroborate in water, followed by tautomerization to achieve the desired product . The reaction conditions often include the use of aniline derivatives, HBF4, and NaNO2 to form the aryl diazonium intermediate . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives are explored for their anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to inhibit specific enzymes or receptors can lead to its therapeutic effects in various diseases.
Comparación Con Compuestos Similares
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and triazole-pyrimidine hybrids . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrimido[4,5-d]pyrimidines are known for their antiproliferative and antioxidant activities, while triazole-pyrimidine hybrids exhibit neuroprotective and anti-inflammatory properties .
Propiedades
Fórmula molecular |
C11H9N5O4 |
|---|---|
Peso molecular |
275.22 g/mol |
Nombre IUPAC |
6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O4/c17-10-5-8(13-11(18)14-10)6-12-15-7-1-3-9(4-2-7)16(19)20/h1-6,15H,(H2,13,14,17,18)/b12-6+ |
Clave InChI |
FVGADKGUNVQHIG-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C/C2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1NN=CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)


![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)


![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)


![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
